

# Carmoterol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Stability

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## Compound of Interest

Compound Name: *Carmoterol hydrochloride*

Cat. No.: *B1361783*

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## Introduction

**Carmoterol hydrochloride** is a potent and selective long-acting beta-2 adrenergic receptor agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, featuring a quinolinone core, contributes to its unique pharmacological profile. This technical guide provides an in-depth overview of the chemical properties and stability of **carmoterol hydrochloride**, crucial for its development, formulation, and analytical characterization.

## Chemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development. The key chemical properties of **carmoterol hydrochloride** are summarized below.

Property	Value	Reference
Chemical Name	8-hydroxy-5-[(1R)-1-hydroxy-2- [[ (2R)-1-(4- methoxyphenyl)propan-2- yl]amino]ethyl]-1H-quinolin-2- one;hydrochloride	[1]
CAS Number	137888-11-0	[1]
Molecular Formula	C <sub>21</sub> H <sub>25</sub> ClN <sub>2</sub> O <sub>4</sub>	[2]
Molecular Weight	404.89 g/mol	[1][2]
Appearance	White to light yellow solid	[3][4]
Predicted pKa (Strongest Acidic)	8.52	[5]
Predicted pKa (Strongest Basic)	9.89	[5]
Predicted Water Solubility	0.0188 mg/mL	[5]
Solubility	Soluble in DMSO. Formulations have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO and 90% Corn Oil.	[6]

Note: Predicted values are computationally derived and should be confirmed by experimental determination.

## Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific forced degradation studies on **carmoterol hydrochloride** are not extensively available in public literature, its

potential degradation pathways can be inferred based on its chemical structure, which includes a quinolinone ring, a secondary amine, a benzylic alcohol, and a phenol group.

## Potential Degradation Pathways:

- **Hydrolysis:** The amide bond within the quinolinone ring system could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The ether linkage in the methoxyphenyl group is generally stable to hydrolysis.
- **Oxidation:** The secondary amine and the phenolic hydroxyl group are potential sites for oxidation. Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or quinone-type structures. The benzylic alcohol is also susceptible to oxidation to a ketone.
- **Photodegradation:** The quinolinone and aromatic ring systems in carmoterol suggest a potential for photodegradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways including dimerization, oxidation, and ring cleavage, as has been observed with other quinolone-containing compounds.<sup>[7][8][9]</sup>
- **Thermal Degradation:** As with many complex organic molecules, exposure to high temperatures can lead to decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

## Storage and Handling Recommendations:

Based on available data, **carmoterol hydrochloride** should be stored at 4°C, sealed, and protected from moisture.<sup>[3]</sup> For solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended to maintain stability.<sup>[6]</sup>

## Experimental Protocols

Detailed experimental protocols for determining the chemical properties and stability of **carmoterol hydrochloride** would follow standard pharmaceutical industry practices and regulatory guidelines (e.g., ICH Q1A(R2)). Below are generalized methodologies for key experiments.

## Melting Point Determination

A standard pharmacopeial method, such as the capillary method, would be employed.

Protocol:

- A small, finely powdered sample of **carmoterol hydrochloride** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised at a controlled rate (e.g., 1 °C/minute).
- The temperature at which the substance is observed to melt is recorded as the melting point.

## pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of a substance.

Protocol:

- A precisely weighed amount of **carmoterol hydrochloride** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, typically at the half-equivalence point.

## Forced Degradation Studies

Forced degradation studies are performed to establish the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.

General Protocol:

- Acid and Base Hydrolysis: Solutions of **carmoterol hydrochloride** are prepared in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media and are typically heated (e.g., 60-

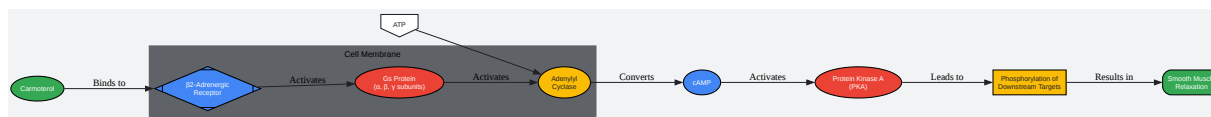
80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

- **Oxidative Degradation:** The drug substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>), at room temperature or elevated temperature. Samples are analyzed at different time points.
- **Photostability:** Solid **carmoterol hydrochloride** and its solutions are exposed to a controlled light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). The exposure duration is typically specified in terms of lux hours and watt hours per square meter. Dark controls are run in parallel.
- **Thermal Degradation:** Solid **carmoterol hydrochloride** is exposed to elevated temperatures (e.g., 60-105°C) for a specified duration.
- **Analysis:** All stressed samples are analyzed using a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The structure of significant degradation products would typically be elucidated using techniques like LC-MS/MS and NMR.

## Signaling Pathway and Experimental Workflows

### Beta-2 Adrenergic Receptor Signaling Pathway

Carmoterol is a beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of this G-protein coupled receptor, leading to a cascade of intracellular events that ultimately result in smooth muscle relaxation.

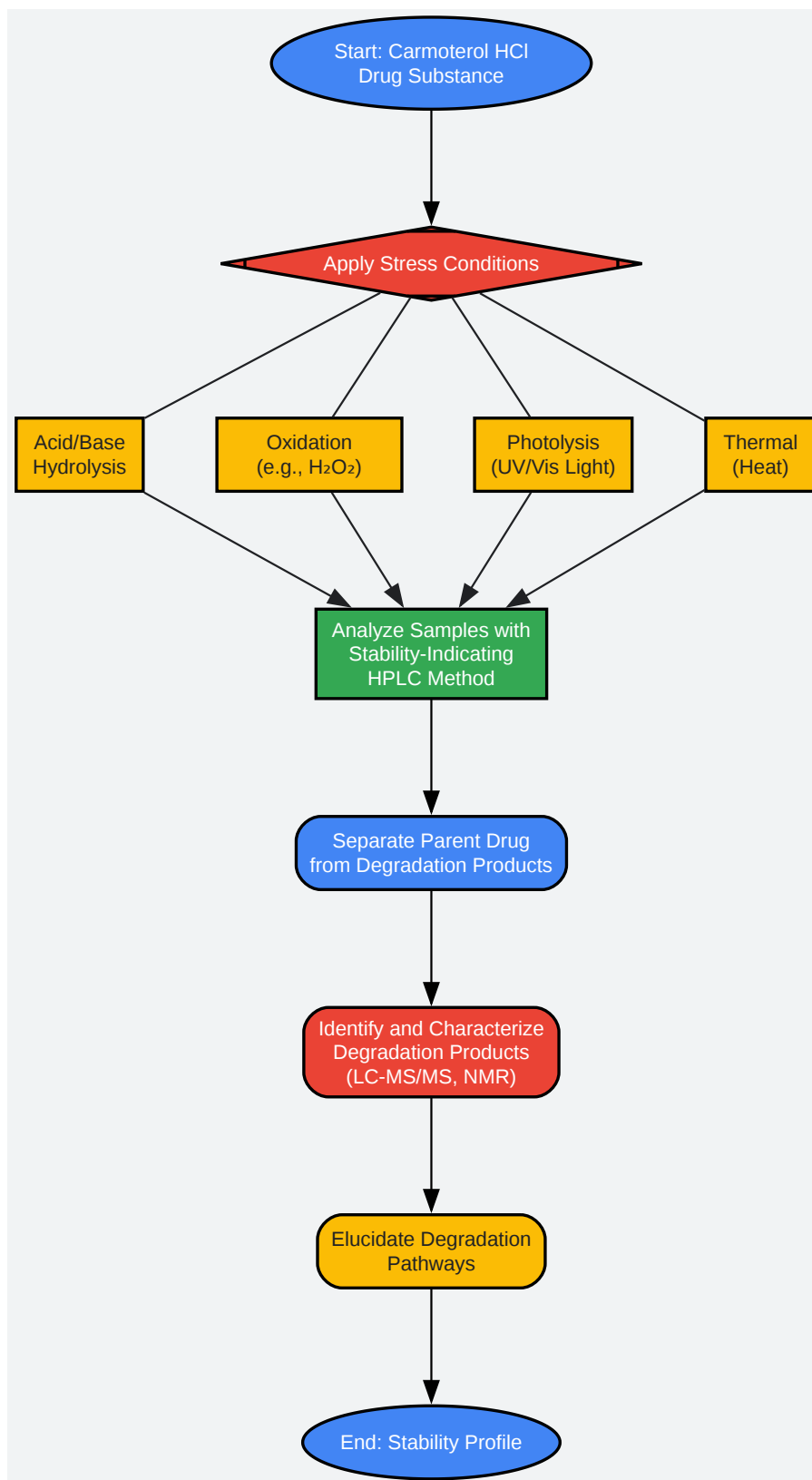


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Caption: Beta-2 Adrenergic Receptor Signaling Pathway of Carmoterol.

## Forced Degradation Experimental Workflow

The logical flow for conducting and analyzing forced degradation studies is crucial for obtaining meaningful stability data.



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Caption: Workflow for Forced Degradation Studies.

## Conclusion

This technical guide provides a summary of the known chemical properties of **carmoterol hydrochloride** and outlines its expected stability profile based on its chemical structure. While specific experimental data on its degradation is limited in the public domain, the provided information on its physicochemical characteristics, potential degradation pathways, and recommended storage conditions serves as a valuable resource for researchers and professionals involved in the development of this compound. The generalized experimental protocols offer a starting point for the necessary analytical work to fully characterize its stability and ensure the quality and safety of potential drug products. The signaling pathway diagram illustrates its mechanism of action as a beta-2 adrenergic agonist.

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